molecular formula C18H16F2N2O2S2 B2816259 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile CAS No. 1705870-62-7

4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Cat. No.: B2816259
CAS No.: 1705870-62-7
M. Wt: 394.45
InChI Key: DJXZFGAUWJPIAU-UHFFFAOYSA-N
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Description

“4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” is a synthetic organic compound that features a thiazepane ring, a sulfonyl group, and a benzonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor containing the necessary functional groups.

    Introduction of the Difluorophenyl Group: This could be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the Benzonitrile Moiety: This step could involve a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazepane ring.

    Reduction: Reduction reactions could potentially modify the nitrile group to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.

Medicine

If the compound exhibits biological activity, it could be developed into a drug for treating diseases

Industry

In industry, it could be used in the synthesis of other valuable compounds or materials, particularly if it has unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzamide
  • 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid

Uniqueness

The unique combination of the thiazepane ring, sulfonyl group, and benzonitrile moiety in “4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” may confer distinct biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S2/c19-14-3-6-17(20)16(11-14)18-7-8-22(9-10-25-18)26(23,24)15-4-1-13(12-21)2-5-15/h1-6,11,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXZFGAUWJPIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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